molecular formula C17H34N8O9 B1588496 (S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1) CAS No. 5256-76-8

(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)

Cat. No. B1588496
CAS RN: 5256-76-8
M. Wt: 494.5 g/mol
InChI Key: NCRWNFFIHNRODM-SCGRZTRASA-N
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Description

“2-Oxopentanedioic acid” or “α-Ketoglutaric acid” is a keto acid. Its carboxylate, α-ketoglutarate (also called 2-oxoglutarate), is an important biological compound . It is produced by deamination of glutamate, and is an intermediate in the Krebs cycle .


Synthesis Analysis

The yeast Yarrowia lipolytica VKM Y-2412 was selected as a prospective producer of α-ketoglutaric acid (KGA) from ethanol . The intensive KGA production occurred only under the limitation of cell growth by thiamine and the excess of ethanol and nitrogen . The production of KGA from ethanol required an increased amount of zinc and iron ions .


Molecular Structure Analysis

The linear formula for 2-Ketoglutaric acid is HOOCCH2CH2COCOOH . The molecular weight is 146.10 .


Chemical Reactions Analysis

α-Ketoglutarate is a key intermediate in the Krebs cycle, coming after isocitrate and before succinyl CoA . Anaplerotic reactions can replenish the cycle at this juncture by synthesizing α-ketoglutarate from transamination of glutamate, or through the action of glutamate dehydrogenase on glutamate .


Physical And Chemical Properties Analysis

The melting point of 2-Ketoglutaric acid is 113-115 °C .

Safety And Hazards

2-Ketoglutaric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWNFFIHNRODM-SCGRZTRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)

CAS RN

5256-76-8
Record name eucol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-L-arginine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIARGININE OXOGLURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)
Reactant of Route 2
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)
Reactant of Route 3
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)
Reactant of Route 4
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)
Reactant of Route 5
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)
Reactant of Route 6
(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid (2:1)

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